3-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
3-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
The synthesis of 3-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with 5-methyl-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
3-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives with altered biological activities.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promising activity against certain cancer cell lines, making it a potential candidate for anticancer drug development.
Antimicrobial Activity: It has demonstrated significant antimicrobial activity against various bacterial and fungal strains, suggesting its use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 3-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets in cells. The compound is known to inhibit certain enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can disrupt the cell membrane integrity of bacteria and fungi, resulting in their death .
Comparison with Similar Compounds
3-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is unique compared to other 1,3,4-thiadiazole derivatives due to its specific substitution pattern and biological activity. Similar compounds include:
2-bromo-5-methyl-1,3,4-thiadiazole: This compound has a similar thiadiazole ring but lacks the benzamide moiety, resulting in different biological activities.
5-methyl-1,3,4-thiadiazole-2-amine: This compound is a precursor in the synthesis of this compound and has its own set of biological activities.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and biological activities make it a valuable candidate for further research and development in medicinal chemistry, agriculture, and other industries.
Properties
Molecular Formula |
C10H8BrN3OS |
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Molecular Weight |
298.16 g/mol |
IUPAC Name |
3-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H8BrN3OS/c1-6-13-14-10(16-6)12-9(15)7-3-2-4-8(11)5-7/h2-5H,1H3,(H,12,14,15) |
InChI Key |
XPSROLAXZJFQHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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